molecular formula C16H26N6O3 B2484570 2-(4-(4-Methyl-5-nitro-6-(piperidin-1-yl)pyrimidin-2-yl)piperazin-1-yl)ethanol CAS No. 1209144-39-7

2-(4-(4-Methyl-5-nitro-6-(piperidin-1-yl)pyrimidin-2-yl)piperazin-1-yl)ethanol

Cat. No. B2484570
CAS RN: 1209144-39-7
M. Wt: 350.423
InChI Key: ZKVLHFGNHTUSLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 2-(4-(4-Methyl-5-nitro-6-(piperidin-1-yl)pyrimidin-2-yl)piperazin-1-yl)ethanol often involves complex nucleophilic substitution reactions, cyclotrimerization, and rearrangements involving pyrimidinyl and piperazinyl groups. For instance, Krishnamurthy et al. (2011) reported on the synthesis of novel 2-methyl-3-(2-(piperazin-1-yl)ethyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one derivatives, showcasing methodologies that could be relevant for synthesizing similar compounds (Krishnamurthy et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds within the pyrimidinyl-piperazinyl class, including 2-(4-(4-Methyl-5-nitro-6-(piperidin-1-yl)pyrimidin-2-yl)piperazin-1-yl)ethanol, is characterized by their ability to form hydrogen bonds and their electronic polarization. Orozco et al. (2009) discussed the hydrogen-bonding capabilities and the polarization of electronic structures in similar compounds, highlighting the molecular interactions that contribute to the stability and reactivity of such molecules (Orozco et al., 2009).

Chemical Reactions and Properties

The chemical behavior of compounds like 2-(4-(4-Methyl-5-nitro-6-(piperidin-1-yl)pyrimidin-2-yl)piperazin-1-yl)ethanol can be understood through their reactions with nucleophiles, their cyclotrimerization reactions, and the rearrangements they undergo. Yanagiya et al. (1973) explored the cyclotrimerization of aliphatic nitriles under high pressure, a process potentially relevant to the synthesis and reactions of related compounds (Yanagiya et al., 1973).

Physical Properties Analysis

The physical properties of these compounds, including solubility, melting points, and crystalline structure, are crucial for understanding their behavior in various environments. For example, the study by Orozco et al. (2009) on the crystalline structure provides insights into how molecular interactions influence the physical characteristics of similar compounds (Orozco et al., 2009).

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, stability under different conditions, and potential for forming complexes, are integral to understanding the compound's applications. The work of Folmer-Andersen et al. (2003) on ligands based on a pyridine scaffold offers valuable perspectives on the complexation behaviors that might also be exhibited by 2-(4-(4-Methyl-5-nitro-6-(piperidin-1-yl)pyrimidin-2-yl)piperazin-1-yl)ethanol and related molecules (Folmer-Andersen et al., 2003).

Scientific Research Applications

Microwave-Assisted Domino Synthesis and Anticancer Activity

A study demonstrated an efficient microwave-assisted synthesis of polysubstituted 4H-pyran derivatives, using similar components like piperidine and ethanol, which were evaluated for their anticancer activity against different human cancer cell lines. This suggests potential research applications of the compound for the development of anticancer agents (Hadiyal et al., 2020).

Crystal Structure Analysis

Another study focused on the crystal structure of a compound involving aminopyrimidine and piperidine, highlighting the importance of such compounds in crystallography and molecular structure determination (Orozco et al., 2009).

Antimicrobial and Anticancer Evaluation

Compounds with pyrimidine structures, including those with piperidine elements, have been synthesized and evaluated for their antimicrobial and anticancer activities. This indicates the potential of such compounds in pharmaceutical research and development (Bondock & Gieman, 2015).

properties

IUPAC Name

2-[4-(4-methyl-5-nitro-6-piperidin-1-ylpyrimidin-2-yl)piperazin-1-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N6O3/c1-13-14(22(24)25)15(20-5-3-2-4-6-20)18-16(17-13)21-9-7-19(8-10-21)11-12-23/h23H,2-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKVLHFGNHTUSLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N2CCN(CC2)CCO)N3CCCCC3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(4-Methyl-5-nitro-6-(piperidin-1-yl)pyrimidin-2-yl)piperazin-1-yl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.